molecular formula C16H22N6O B11182500 8-methoxy-4-methyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine

8-methoxy-4-methyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine

Cat. No.: B11182500
M. Wt: 314.39 g/mol
InChI Key: WYZZUUYSNLXTJH-UHFFFAOYSA-N
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Description

8-methoxy-4-methyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine is a complex organic compound with a unique structure that combines a quinazoline core with a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-4-methyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate aniline derivatives with formamide or other suitable reagents.

    Introduction of the Triazine Ring: This step involves the reaction of the quinazoline intermediate with a triazine precursor under controlled conditions.

    Methoxylation and Methylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

8-methoxy-4-methyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of partially or fully reduced quinazoline compounds.

Scientific Research Applications

8-methoxy-4-methyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structure and possible biological activity.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Materials Science: Its unique properties may make it suitable for use in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 8-methoxy-4-methyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine is not fully understood, but it is believed to interact with specific molecular targets and pathways. The quinazoline core is known to interact with various enzymes and receptors, potentially leading to biological effects. The triazine ring may also contribute to its activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds like 4-anilinoquinazolines are known for their biological activity and are used in medicinal chemistry.

    Triazine Derivatives: Compounds such as melamine and cyanuric acid are well-known triazine derivatives with various applications.

Uniqueness

8-methoxy-4-methyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine is unique due to the combination of the quinazoline and triazine rings in a single molecule

Properties

Molecular Formula

C16H22N6O

Molecular Weight

314.39 g/mol

IUPAC Name

8-methoxy-4-methyl-N-(3-propyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)quinazolin-2-amine

InChI

InChI=1S/C16H22N6O/c1-4-8-22-9-17-15(18-10-22)21-16-19-11(2)12-6-5-7-13(23-3)14(12)20-16/h5-7H,4,8-10H2,1-3H3,(H2,17,18,19,20,21)

InChI Key

WYZZUUYSNLXTJH-UHFFFAOYSA-N

Canonical SMILES

CCCN1CNC(=NC1)NC2=NC(=C3C=CC=C(C3=N2)OC)C

Origin of Product

United States

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